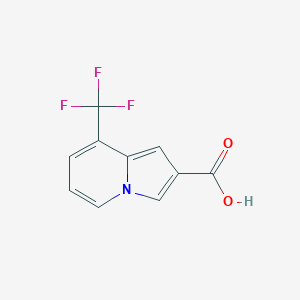
8-(Trifluoromethyl)indolizine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)indolizine-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indolizine ring system
Métodos De Preparación
The synthesis of 8-(Trifluoromethyl)indolizine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of 2-alkylpyridines as substrates, which undergo oxidation to form the indolizine skeleton . The reaction conditions typically involve the use of transition metal catalysts and oxidative coupling agents. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
8-(Trifluoromethyl)indolizine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and functional dyes.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
8-(Trifluoromethyl)indolizine-2-carboxylic acid can be compared with other indolizine derivatives such as indolizine-2-carboxylic acid and its various substituted analogues. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain targets, distinguishing it from other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique structural features and wide range of applications in scientific research
Propiedades
Fórmula molecular |
C10H6F3NO2 |
|---|---|
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)indolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-2-1-3-14-5-6(9(15)16)4-8(7)14/h1-5H,(H,15,16) |
Clave InChI |
DOZOEQWCJSDGGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(C=C2C(=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




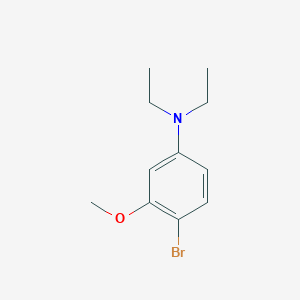
![2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)

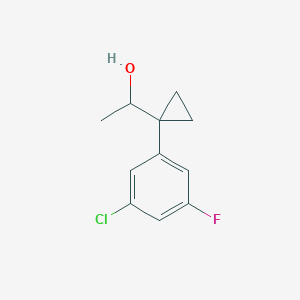
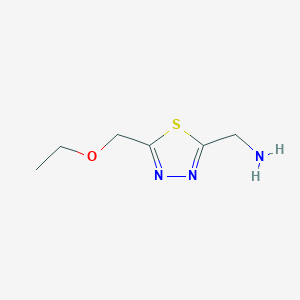
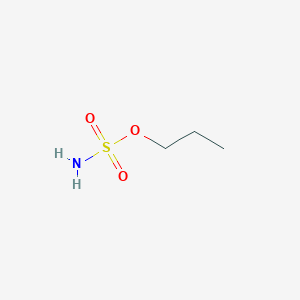
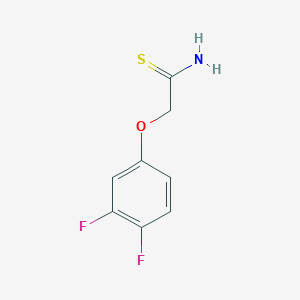
![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)

![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
